molecular formula C16H14ClN3O B2488379 2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone CAS No. 866010-74-4

2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone

Cat. No.: B2488379
CAS No.: 866010-74-4
M. Wt: 299.76
InChI Key: MGEHUCYZTRUNBJ-UHFFFAOYSA-N
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Description

2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone is a chemical compound with the molecular formula C16H14ClN3O It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone typically involves the reaction of 2-chlorobenzylamine with 4(3H)-quinazolinone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, while catalysts such as palladium on carbon (Pd/C) are often employed to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted quinazolinone compounds .

Scientific Research Applications

2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-fluorobenzyl)amino]methyl}-4(3H)-quinazolinone
  • 2-{[(2-bromobenzyl)amino]methyl}-4(3H)-quinazolinone
  • 2-{[(2-methylbenzyl)amino]methyl}-4(3H)-quinazolinone

Uniqueness

2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved biological activity compared to similar compounds .

Properties

IUPAC Name

2-[[(2-chlorophenyl)methylamino]methyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-13-7-3-1-5-11(13)9-18-10-15-19-14-8-4-2-6-12(14)16(21)20-15/h1-8,18H,9-10H2,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEHUCYZTRUNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=NC3=CC=CC=C3C(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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